1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine
Overview
Description
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine is a chemical compound with the molecular formula C15H23BrN2O It is characterized by the presence of a brominated phenoxy group attached to a piperazine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(5-bromo-2-methylphenoxy)propanol.
Piperazine Formation: Finally, the propanol derivative is reacted with 4-ethylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine has diverse applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenoxy group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
- 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperidine
Comparison: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and binding affinity compared to similar compounds with different substituents. This uniqueness can be leveraged to fine-tune the compound’s activity for specific applications.
Properties
IUPAC Name |
1-[3-(5-bromo-2-methylphenoxy)propyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O/c1-3-18-8-10-19(11-9-18)7-4-12-20-16-13-15(17)6-5-14(16)2/h5-6,13H,3-4,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPLPFKCYFLPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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